molecular formula C6H11ClN2O B6172767 rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis CAS No. 2648902-10-5

rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis

Cat. No.: B6172767
CAS No.: 2648902-10-5
M. Wt: 162.6
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Description

rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis is a complex organic compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of heterocyclic compounds, characterized by a ring structure containing atoms of at least two different elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis typically involves multi-step organic reactions. Starting from simple precursors, the synthesis may include:

  • Cyclization reactions: : To form the heterocyclic ring structure.

  • Methylation: : To introduce the methyl group at the 3-position.

  • Hydrochloride formation: : Achieved by reacting with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often scaled up using robust and efficient processes. Key considerations include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis can undergo various chemical reactions, including:

  • Oxidation: : Involving oxidizing agents to form products with higher oxidation states.

  • Reduction: : Utilizing reducing agents to introduce hydrogen atoms.

  • Substitution: : In which atoms or groups are replaced by others, often facilitated by catalysts.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide.

  • Reduction: : Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Catalysts such as palladium or nickel are often used.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine derivative.

Scientific Research Applications

In Chemistry

rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis is used as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.

In Biology

In biological research, this compound can act as a probe to study enzyme interactions or cellular pathways. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.

In Medicine

Potential applications in medicine include its use as a precursor for pharmaceuticals. The compound's ability to interact with specific biological targets could lead to the development of new drugs for treating various conditions.

In Industry

Industrially, this compound may be used in the development of materials with unique properties, such as polymers or coatings with specific chemical resistances.

Mechanism of Action

Molecular Targets and Pathways

rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but typically involve binding to active sites or altering the conformation of proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, trans

  • rac-(3aR,6aR)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride

Unique Characteristics

What sets rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis apart from its analogs is its specific configuration, which can result in different biological and chemical properties. This uniqueness can make it more suitable for certain applications, especially where stereochemistry plays a critical role.

By delving into its synthesis, reactions, applications, and more, we can appreciate the importance and versatility of this compound in various scientific fields. Fascinating stuff, right?

Properties

CAS No.

2648902-10-5

Molecular Formula

C6H11ClN2O

Molecular Weight

162.6

Purity

0

Origin of Product

United States

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